N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide
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Overview
Description
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide is a chemical compound known for its unique molecular structure and properties. It is a colorless to pale yellow liquid that is poorly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is primarily used as a reagent, intermediate, or catalyst in organic synthesis due to its distinctive molecular configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide involves the reaction of methyl chloroformate with methoxymethanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylacetamide
- N-methoxy-N-methyl-2-methoxyacetamide
- N-methoxy-N-methyl-2-phenylacetamide
Uniqueness
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide is unique due to its sulfonamido group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C6H14N2O4S |
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Molecular Weight |
210.25 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-[methyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C6H14N2O4S/c1-7(13(4,10)11)5-6(9)8(2)12-3/h5H2,1-4H3 |
InChI Key |
WDNGVVYRBJUVDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N(C)OC)S(=O)(=O)C |
Origin of Product |
United States |
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